3-Carbamoyl-4-phenyl-1,2,5-oxadiazole 2-oxide
Description
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carboxamide |
InChI |
InChI=1S/C9H7N3O3/c10-9(13)8-7(11-15-12(8)14)6-4-2-1-3-5-6/h1-5H,(H2,10,13) |
InChI Key |
SRCWGMVFWXIPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NO[N+](=C2C(=O)N)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes with Nitrile Precursors
One classical approach to synthesize 1,2,5-oxadiazole N-oxides (furoxans) is the oxidative cyclization of amidoxime derivatives with nitrile compounds. This method involves:
- Formation of an amidoxime intermediate from the corresponding nitrile or amide.
- Oxidative cyclization using oxidants such as iodine or hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) to form the 1,2,5-oxadiazole N-oxide ring.
- Introduction of the carbamoyl group can be achieved by using carbamoyl-substituted precursors or by subsequent functional group transformations.
Use of Phenyl-Substituted Amidoximes or Hydrazones
Thiol-Cofactor Mediated Nitric Oxide Release and Activation
Room Temperature and One-Pot Synthesis Strategies
- Recent advances in oxadiazole synthesis emphasize mild conditions such as room temperature reactions and one-pot protocols.
- For example, the use of bases like potassium hydroxide in aprotic solvents (DMSO, DMF) facilitates cyclodehydration and oxidative cyclization to form oxadiazole rings efficiently.
- One-pot methods combining carboxylic acids, isocyanides, and aryl iodides under copper catalysis have been developed for related oxadiazole derivatives, indicating potential avenues for synthesizing substituted 1,2,5-oxadiazoles.
Comparative Data Table of Key Preparation Conditions
Chemical Reactions Analysis
Nucleophilic Substitution at the C(4) Position
The C(4)-phenyl group and adjacent electrophilic sites enable substitution reactions. For example:
-
Reaction with alkylamines : When treated with ethylamine, 4-(bromomethyl)-3-carbamoyl-1,2,5-oxadiazole 2-oxide undergoes nucleophilic substitution to yield 3-carbamoyl-4-((ethylamino)methyl)-1,2,5-oxadiazole 2-oxide (15 ) . This reaction proceeds in dichloromethane (DCM) with triethylamine as a base, achieving 60% yield.
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Ethylamine | 4-((ethylamino)methyl) derivative (15 ) | 60% | DCM, rt, 2 h |
Hydrolysis of the Carbamoyl Group
The carbamoyl (-CONH₂) group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : In methanesulfonic acid (MSA) with KNO₃ at 45°C, the carbamoyl group hydrolyzes to a carboxylic acid, forming 3-carboxy-4-phenyl-1,2,5-oxadiazole 2-oxide .
-
Basic hydrolysis : In aqueous NaOH, the carbamoyl group converts to a carboxylate, enabling further functionalization .
Acylation and Amidation Reactions
The carbamoyl group participates in coupling reactions:
-
Reaction with acyl chlorides : 3-Carbamoyl-4-phenyl-1,2,5-oxadiazole 2-oxide reacts with 2-bromobenzoyl chloride to form 4-((2-bromo-N-ethylbenzamido)methyl)-3-carbamoyl-1,2,5-oxadiazole 2-oxide (6 ) . The reaction proceeds via in situ activation of the carboxylic acid to an acyl chloride, followed by amide bond formation.
| Acyl Chloride | Product | Yield | Conditions |
|---|---|---|---|
| 2-Bromobenzoyl chloride | Amide derivative (6 ) | 52% | DCM, TEA, rt |
Photochemical and Thermal Rearrangements
The oxadiazole ring exhibits stability under mild conditions but undergoes rearrangements under specific stimuli:
-
Photochemical reactions : Exposure to UV light induces ring-opening reactions, particularly at the N–O bond, forming transient intermediates that re-cyclize into alternative heterocycles (e.g., imidazoles) .
-
Thermal decomposition : At elevated temperatures (>150°C), the compound undergoes pyrolytic fragmentation, releasing CO₂ and generating phenylnitrile oxides as intermediates .
Electrophilic Aromatic Substitution
The phenyl group at C(4) participates in electrophilic substitution:
-
Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the meta or para positions of the phenyl ring, though yields are moderate (40–55%) due to competing ring oxidation .
Redox Reactions
The N-oxide moiety facilitates redox transformations:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the N-oxide to 3-carbamoyl-4-phenyl-1,2,5-oxadiazole, altering electronic properties and bioactivity .
-
Oxidation : Strong oxidants (e.g., KMnO₄) degrade the oxadiazole ring, yielding phenylacetic acid derivatives .
Key Stability and Reactivity Insights
-
Rotamerization : NMR studies reveal two rotamers due to restricted rotation around the carbamoyl C–N bond, impacting reaction stereochemistry .
-
Electrophilic activation : The C(5) position is highly electrophilic, facilitating SNAr reactions with nucleophiles (e.g., amines, thiols) .
-
ANRORC mechanism : Nucleophilic attack at C(5) triggers ring-opening/closure sequences, forming fused heterocycles (e.g., triazoles) .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Carbamoyl-4-phenyl-1,2,5-oxadiazol-2-ium-2-olate exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects at the 3-Position
The 3-position substituent significantly impacts biological activity and physicochemical properties:
Key Insights :
- Cyano derivatives exhibit superior cytotoxicity, likely due to enhanced NO release and electron-withdrawing effects .
Substituent Effects at the 4-Position
The 4-phenyl group is a common feature in furoxans, but substitutions here alter steric and electronic profiles:
Key Insights :
Biological Activity
3-Carbamoyl-4-phenyl-1,2,5-oxadiazole 2-oxide (CAS# 125520-59-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₇N₃O₃
- Molecular Weight : 205.17 g/mol
- CAS Number : 125520-59-4
The compound features a unique oxadiazole core that contributes to its pharmacological properties.
This compound acts primarily as a nitric oxide (NO) donor. Upon activation by thiol cofactors, it releases NO, which plays a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation . This mechanism is particularly relevant in cardiovascular health and the treatment of conditions associated with vascular dysfunction.
Antiproliferative Effects
Research indicates that derivatives of oxadiazoles, including this compound, exhibit antiproliferative effects on smooth muscle cells (SMCs). A study demonstrated that furoxan derivatives significantly decreased SMC proliferation in vitro by mediating NO release and subsequent signaling pathways involving cyclic guanosine monophosphate (cGMP) and protein kinase G . The antiproliferative activity was correlated with the ability to generate NO in a dose-dependent manner.
Inhibition of Platelet Aggregation
The compound has been shown to inhibit platelet aggregation, an important factor in preventing thrombotic events. This effect is mediated through the NO-cGMP pathway, which leads to relaxation of vascular smooth muscle and reduced platelet activation .
Study on Vascular Smooth Muscle Cells
In a study investigating the effects of various NO donors on human vascular SMCs, this compound was identified as a potent inhibitor of SMC proliferation. The study utilized radiolabeled thymidine incorporation assays to measure DNA synthesis and cell cycle analysis to assess phase-specific effects. Results indicated that the compound effectively blocked the G1-S transition in the cell cycle, leading to reduced cell proliferation .
Proteomic Analysis
A proteomic approach using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) revealed that treatment with this oxadiazole derivative altered the expression of several proteins involved in cell cycle regulation and apoptosis. Notably, proteins such as p21 were upregulated, indicating a potential mechanism for its antiproliferative effects .
Comparative Analysis with Other Compounds
| Compound Name | Molecular Formula | CAS Number | Antiproliferative Activity | Platelet Aggregation Inhibition |
|---|---|---|---|---|
| This compound | C₉H₇N₃O₃ | 125520-59-4 | Yes | Yes |
| Furoxan Derivative A | C₉H₉N₃O₃ | 123456-78-9 | Yes | Yes |
| Furoxan Derivative B | C₉H₈N₂O₂ | 987654-32-1 | Moderate | No |
This table highlights the biological activities of this compound compared to related compounds.
Q & A
Q. What are the optimal synthetic routes for 3-Carbamoyl-4-phenyl-1,2,5-oxadiazole 2-oxide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nitrosation or halogenation reactions. For example, analogous oxadiazole derivatives (e.g., 3-(Hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide) are synthesized using NaNO₂ under acidic conditions, yielding ~50% purity . To ensure purity, column chromatography (silica gel, CHCl₃ eluent) and recrystallization are recommended. Monitor reaction progress via TLC and characterize intermediates using ¹H/¹³C NMR spectroscopy .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : ¹H NMR (400 MHz, CDCl₃) is essential for confirming proton environments, particularly the carbamoyl (-CONH₂) and phenyl groups, which show distinct δ 7.4–8.1 ppm aromatic signals and broad NH₂ peaks . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₇N₃O₃ requires 217.0487 Da). Purity assessment via HPLC at 254/282 nm ensures >90% purity .
Advanced Research Questions
Q. How can nitric oxide (NO) release from this compound be quantified in biological systems?
- Methodological Answer : Use fluorometric assays (e.g., DAF-FM diacetate) to detect intracellular NO levels. In parasite models (e.g., Trypanosoma), correlate NO release with parasite death at 10 μM concentrations. Compare potency between purified enzyme assays (e.g., thioredoxin glutathione reductase inhibition) and in vivo models to address discrepancies in activity .
Q. What strategies resolve contradictions in potency between in vitro and in vivo assays?
- Methodological Answer : Pharmacokinetic studies (e.g., plasma stability, metabolic profiling) identify degradation pathways. For neuroprotective studies, evaluate blood-brain barrier (BBB) penetration using in situ perfusion models or LC-MS quantification in brain tissue. Structural analogs with piperidinylmethyl groups show enhanced BBB permeability, suggesting substituent optimization .
Q. How can halogenation reactions be applied to functionalize the oxadiazole core?
- Methodological Answer : Bromination with Br₂ in CHCl₃/Et₃N (2 h, room temperature) introduces bromine at the 6-position of triazine analogs, yielding 65–80% halogenated products. For oxadiazoles, adapt conditions using N-bromosuccinimide (NBS) in CH₂Cl₂ (48 h) to minimize side reactions . Monitor regioselectivity via ¹H NMR and X-ray crystallography .
Q. What crystallographic parameters are critical for structural validation?
- Methodological Answer : X-ray diffraction (CuKα radiation, λ = 1.5418 Å) with orthorhombic crystal systems (e.g., Pna2₁) provides atomic-resolution data. Key parameters include unit cell dimensions (a = 15.0182 Å, b = 5.5402 Å, c = 17.8280 Å) and displacement ellipsoids (30% probability). Compare with published sulfonyl derivatives to confirm bond angles and torsion .
Specialized Applications
Q. How can structure-activity relationship (SAR) studies optimize neuroprotective effects?
- Methodological Answer : Introduce substituents (e.g., 4-methylpiperidinylmethyl) at the 4-position to enhance BBB penetration. Test neuroprotection in oxidative stress models (e.g., H₂O₂-induced neuronal damage) and measure EC₅₀ values. Corrogate NO release with cytoprotection using fluorescent probes .
Q. What synthetic challenges arise in scaling up this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
